N-(2-hydroxy-5-nitrobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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Overview
Description
N-[(2-HYDROXY-5-NITROPHENYL)METHYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a hydroxyl group, a nitro group, and a tetrazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-HYDROXY-5-NITROPHENYL)METHYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Hydroxy-Nitrophenyl Intermediate: This step involves nitration of a hydroxybenzene derivative under controlled conditions to introduce the nitro group.
Introduction of the Tetrazole Ring: The tetrazole ring is synthesized via cyclization reactions involving azide and nitrile precursors.
Coupling Reactions: The final step involves coupling the hydroxy-nitrophenyl intermediate with the tetrazole derivative using appropriate coupling agents and conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-HYDROXY-5-NITROPHENYL)METHYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include amines, quinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2-HYDROXY-5-NITROPHENYL)METHYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(2-HYDROXY-5-NITROPHENYL)METHYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE involves interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It can influence cellular pathways related to oxidative stress, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-[(2-HYDROXY-5-NITROPHENYL)METHYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE: shares similarities with other nitrophenyl and tetrazole derivatives, such as:
Uniqueness
- Functional Group Combination : The unique combination of hydroxyl, nitro, and tetrazole groups in a single molecule provides distinct reactivity and biological activity.
- Versatility : Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C11H12N6O4S |
---|---|
Molecular Weight |
324.32 g/mol |
IUPAC Name |
N-[(2-hydroxy-5-nitrophenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C11H12N6O4S/c1-16-11(13-14-15-16)22-6-10(19)12-5-7-4-8(17(20)21)2-3-9(7)18/h2-4,18H,5-6H2,1H3,(H,12,19) |
InChI Key |
MIDDVTRLGAUQFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCC2=C(C=CC(=C2)[N+](=O)[O-])O |
solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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